(R)-2-(4-Nitrophenyl)propanoic acid
Description
The Importance of Chiral Propanoic Acid Derivatives
Chiral propanoic acid derivatives, a class to which (R)-2-(4-Nitrophenyl)propanoic acid belongs, are of paramount importance in modern organic chemistry and chemical biology. Many of these compounds exhibit significant biological activity, with their therapeutic effects often being dependent on their specific stereochemistry. mdpi.commdpi.com A prominent example is the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens," which are derivatives of 2-arylpropanoic acid. mdpi.commdpi.com The biological activity of these drugs is primarily associated with one enantiomer, highlighting the necessity of producing stereochemically pure compounds. mdpi.com The interaction between a chiral drug and its biological target, such as an enzyme or receptor, is highly specific, akin to a key fitting into a lock. acs.org This specificity means that one enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects. pharmtech.com
The Mandate for Stereochemical Purity
The concept of stereochemical purity is central to both academic research and industrial chemical synthesis. In the pharmaceutical industry, the administration of a single, active enantiomer is often preferred over a racemic mixture (a 50:50 mixture of both enantiomers). This approach can lead to a better therapeutic index, reduced metabolic burden, and minimized risk of toxicity associated with the inactive or less active enantiomer. pharmtech.com The demand for enantiomerically pure compounds has driven the development of sophisticated analytical techniques to determine enantiomeric excess (ee), a measure of the purity of a chiral substance. Furthermore, it has spurred significant innovation in asymmetric synthesis and chiral resolution methods, which are designed to selectively produce or separate a desired enantiomer. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSRRICSXWXMRC-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Enantiopure R 2 4 Nitrophenyl Propanoic Acid
Enantioselective Catalytic Routes
The direct formation of the chiral center in an enantioselective manner is a highly sought-after goal in modern organic synthesis. Catalytic methods, which employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, are at the forefront of these efforts.
Asymmetric Organocatalysis in the Synthesis of the Compound
Asymmetric organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful tool for the synthesis of chiral compounds. One prominent application in the context of 2-arylpropanoic acids is the asymmetric Michael addition of aldehydes to nitroalkenes.
A notable example involves the reaction of an aldehyde with a nitrostyrene (B7858105) derivative in the presence of a chiral primary amine catalyst derived from (R,R)-1,2-diphenylethylenediamine. This approach leverages the formation of a chiral enamine intermediate from the aldehyde and the catalyst. The catalyst then facilitates the stereoselective addition to the nitroalkene, driven by the formation of hydrogen bonds between the nitro group and the catalyst. This strategy has been shown to produce Michael adducts with high enantioselectivity (97–99% ee) and diastereoselectivity (syn/anti = 9/1). mdpi.com Subsequent oxidation of the resulting aldehyde would yield the desired carboxylic acid. While this specific reaction has been demonstrated with various nitrostyrenes, its direct application to the synthesis of (R)-2-(4-nitrophenyl)propanoic acid offers a promising and highly enantioselective route.
Metal-Catalyzed Asymmetric Hydrogenation and Related Reactions
The asymmetric hydrogenation of prochiral olefins is a widely used and highly efficient method for the synthesis of enantiomerically pure compounds. For the synthesis of this compound, the asymmetric hydrogenation of 2-(4-nitrophenyl)acrylic acid is a direct and atom-economical approach.
Transition metal complexes with chiral ligands, particularly those based on rhodium and ruthenium, have been extensively studied for this purpose. For instance, rhodium complexes with chiral phosphine (B1218219) ligands have been successfully employed in the asymmetric hydrogenation of various α-substituted acrylic acids. rsc.org Similarly, ruthenium-based catalysts, such as those utilizing the BINAP ligand, have demonstrated high efficiency and enantioselectivity in the hydrogenation of α-(acylamino)acrylic esters, which are precursors to chiral amino acids. nih.gov The mechanism often involves the formation of a chiral metal-hydride species that coordinates to the double bond of the substrate, followed by stereoselective insertion of hydrogen.
More recently, earth-abundant metals like nickel have gained attention as catalysts for asymmetric hydrogenation. Nickel catalysts, in combination with P-chiral ligands such as (R,R)-QuinoxP*, have shown excellent results in the asymmetric hydrogenation of α-aryl and alkyl-substituted acrylic acids, achieving high yields and enantiomeric excesses (up to 99.4% ee). nih.gov The reaction conditions typically involve moderate hydrogen pressures and temperatures.
Table 1: Examples of Metal-Catalyzed Asymmetric Hydrogenation of Acrylic Acid Derivatives
| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |
| 2-Phenylacrylic acid | Ni(OAc)₂·4H₂O / (R,R)-QuinoxP* | 76% | nih.gov |
| α-(Acylamino)acrylic esters | Ru(CH₃COO)₂[(S)-binap] | >90% | nih.gov |
| β-Cyanocinnamic esters | Rhodium-based catalyst | up to 99% | rsc.org |
Biocatalytic Approaches: Enzyme-Mediated Asymmetric Synthesis and Kinetic Resolution
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and enantioselectivity. For the preparation of this compound, lipase-catalyzed kinetic resolution is a well-established and effective strategy.
In a typical kinetic resolution, a racemic mixture of a 2-(4-nitrophenyl)propanoic acid ester is subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted. Candida antarctica lipase B (CALB) is a particularly effective biocatalyst for the kinetic resolution of various arylpropionic acid esters. nih.govnih.gov The enantioselectivity of the lipase can be influenced by the choice of the ester group and the reaction conditions. Immobilization of the lipase on solid supports, such as magnetic nanoparticles or Immobead-350, can enhance its stability, reusability, and in some cases, its selectivity. nih.govnih.gov For example, CALB immobilized on Immobead-350 has been used for the hydrolytic resolution of racemic esters, achieving high conversions and enantiomeric excesses. nih.gov
Table 2: Lipase-Catalyzed Kinetic Resolution of Arylpropionic Acid Derivatives
| Substrate | Enzyme | Method | Result | Reference |
| rac-Indanyl acetate | Candida antarctica lipase B on Immobead-350 | Hydrolysis | 48% conversion, 97% e.e.p | nih.gov |
| Racemic chiral amines | Candida antarctica lipase B on magnetic nanoparticles | Acylation | High enantioselectivity | nih.gov |
Chiral Auxiliary-Mediated Strategies
Chiral auxiliary-mediated synthesis is a classical yet reliable approach to obtain enantiomerically pure compounds. This method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent diastereoselective reaction, after which it is cleaved to afford the desired enantiopure product.
Diastereoselective Reactions Utilizing Established Chiral Auxiliaries
Evans oxazolidinones are among the most well-known and widely used chiral auxiliaries. sigmaaldrich.com These auxiliaries can be acylated with a propionyl group, and the resulting chiral imide can undergo highly diastereoselective alkylation. For the synthesis of this compound, the enolate of an N-propionyl oxazolidinone can be reacted with a suitable electrophile such as 4-nitrobenzyl bromide. The stereochemical outcome of the alkylation is controlled by the steric hindrance of the substituent on the oxazolidinone ring, which directs the electrophile to the opposite face of the enolate. After the alkylation step, the chiral auxiliary can be cleaved under mild conditions to yield the desired this compound. The (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone is a common choice for directing the formation of the (R)-configuration at the α-carbon. sigmaaldrich.com
Pseudoephedrine is another effective chiral auxiliary that can be used to synthesize chiral carboxylic acids. wikipedia.org It reacts with a carboxylic acid to form an amide. Deprotonation of the α-proton followed by alkylation with 4-nitrobenzyl bromide would proceed with high diastereoselectivity, directed by the methyl and hydroxyl groups of the pseudoephedrine moiety. Subsequent cleavage of the amide bond would yield the target this compound.
Development of Novel Chiral Auxiliary Systems for the Compound's Precursors
While established chiral auxiliaries are highly effective, the development of new and more efficient chiral auxiliary systems remains an active area of research. The goal is often to develop auxiliaries that are readily available, provide higher diastereoselectivities, and can be cleaved under even milder conditions. Research in this area includes the design of novel oxazolidinones and other heterocyclic systems. researchgate.netnumberanalytics.comnih.gov The synthesis of novel chiral auxiliaries derived from readily available natural products, such as amino acids, is a particularly attractive approach. For instance, chiral amines synthesized from L-valine have been shown to be effective in asymmetric reductions, and similar principles can be applied to the design of new auxiliaries for asymmetric alkylations. researchgate.net The development of auxiliaries that can be easily recovered and recycled is also a key consideration in the pursuit of more sustainable synthetic methods.
Enantiomeric Resolution Techniques
Enantiomeric resolution is a widely employed strategy for separating racemic mixtures into their constituent enantiomers. wikipedia.org This is particularly relevant for compounds like 2-(4-nitrophenyl)propanoic acid, where direct asymmetric synthesis might be complex or less cost-effective.
Diastereomeric Salt Formation and Crystallization
One of the most established methods for resolving racemic acids is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts, having different physical properties, can then be separated by fractional crystallization. libretexts.org
The process relies on the differential solubility of the two diastereomeric salts. wikipedia.org Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)-1-phenylethylamine. libretexts.org The choice of resolving agent and solvent system is critical and often determined empirically to achieve efficient separation. After separation, the desired enantiomer of the acid is recovered by treating the diastereomeric salt with a strong acid to liberate it from the chiral auxiliary. wikipedia.org
Table 1: Common Chiral Resolving Agents for Racemic Acids
| Resolving Agent | Type |
|---|---|
| Brucine | Alkaloid |
| Strychnine | Alkaloid |
| Quinine (B1679958) | Alkaloid |
| (R)-1-Phenylethylamine | Synthetic Amine |
| (+)-Tartaric Acid | Chiral Acid |
Chromatographic Enantioseparation Methods (e.g., Chiral Stationary Phase HPLC, SFC)
Chromatographic techniques offer a powerful alternative for the analytical and preparative separation of enantiomers. phenomenex.com High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing chiral stationary phases (CSPs) are at the forefront of this field. phenomenex.comnih.gov
Chiral Stationary Phase High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns are packed with a CSP that interacts differently with each enantiomer, leading to their separation. phenomenex.com For acidic compounds like 2-(4-nitrophenyl)propanoic acid, anion-exchange type CSPs, such as those based on quinine or quinidine (B1679956) derivatives (e.g., CHIRALPAK QN-AX and QD-AX), have shown remarkable performance. chiraltech.com The separation mechanism involves ion-pairing between the protonated chiral selector and the anionic analyte, complemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com
Supercritical Fluid Chromatography (SFC): SFC has emerged as a faster and more efficient alternative to HPLC for chiral separations. nih.gov It often uses similar CSPs but employs supercritical carbon dioxide as the main mobile phase, which offers low viscosity and high diffusivity. nih.govchiraltech.com The principles of enantiomer recognition on the CSP remain similar to HPLC. chiraltech.com
Table 2: Comparison of Chiral Chromatographic Methods
| Feature | Chiral HPLC | Chiral SFC |
|---|---|---|
| Principle | Differential interaction with a chiral stationary phase. phenomenex.com | Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase. nih.gov |
| Mobile Phase | Organic solvents, aqueous buffers. phenomenex.com | Supercritical CO2 with co-solvents. nih.gov |
| Advantages | Wide applicability, well-established. phenomenex.com | Faster separations, lower solvent consumption, higher efficiency. nih.gov |
| Common CSPs | Polysaccharide-based, protein-based, Pirkle-type, cyclodextrin-based. phenomenex.comnih.gov | Similar to HPLC, with particular success for anion-exchange CSPs for acidic compounds. chiraltech.com |
Dynamic Kinetic Resolution and Deracemization Strategies
A significant drawback of classical resolution is the theoretical maximum yield of 50% for the desired enantiomer. wikipedia.org Dynamic kinetic resolution (DKR) overcomes this limitation by combining a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. princeton.edu This allows for a theoretical yield of up to 100% of the desired enantiomer. princeton.edu
For a successful DKR, the rate of racemization must be comparable to or faster than the rate of the resolution reaction. princeton.edu In the context of 2-(4-nitrophenyl)propanoic acid, this could involve the formation of an activated derivative, such as an azlactone, which can be racemized under basic or acidic conditions while one enantiomer is selectively transformed by an enzyme or a chiral catalyst. nih.govrsc.org
Deracemization is another advanced strategy that directly converts a racemate into a single enantiomer. One approach involves a stereoinverting enzymatic process. For instance, a two-step enzymatic deracemization can be employed where a racemic mixture is first esterified, and then a lipase is used for enantioselective hydrolysis. mdpi.com
Chemoenzymatic Synthesis of this compound
Chemoenzymatic methods leverage the high selectivity of enzymes for specific transformations, often under mild reaction conditions. nih.gov For the synthesis of this compound, a key strategy involves the kinetic resolution of a racemic ester precursor using a lipase.
In a typical process, racemic 2-(4-nitrophenyl)propanoic acid ethyl ester can be subjected to hydrolysis catalyzed by a lipase, such as from Candida antarctica. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. Subsequent separation of the resulting acid and the unreacted ester yields both enantiomers in high purity. For example, kinetic resolution of 2-(4-hydroxyphenyl) propionic acid ethyl ester enantiomers has been demonstrated using lipase. researchgate.net
Process Optimization and Scalability Studies for Laboratory Synthesis
The transition from a synthetic route to a practical laboratory-scale production requires careful optimization of reaction parameters to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness. nih.gov
For the synthesis of this compound, optimization would involve:
Solvent Screening: Evaluating different solvents for the resolution or enzymatic reaction to improve solubility, reaction rates, and ease of product isolation.
Temperature and pH Control: Fine-tuning these parameters, especially for enzymatic reactions, to achieve optimal enzyme activity and stability. nih.gov
Concentration Effects: Investigating the impact of substrate and reagent concentrations on reaction time and yield.
Work-up and Purification: Developing efficient extraction and crystallization protocols to isolate the final product with high purity.
Scalability studies are crucial to ensure that a process developed on a small scale can be reliably reproduced on a larger laboratory scale (gram-scale). nih.gov This involves identifying potential bottlenecks, such as heat transfer issues in exothermic reactions or difficulties in separating large quantities of materials. For instance, in a continuous synthesis process for a related nitrophenyl compound, optimization of temperature, molar ratio, and residence time was critical for scaling up production. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(4-Nitrophenyl)propanoic acid |
| Brucine |
| Strychnine |
| Quinine |
| (R)-1-Phenylethylamine |
| (+)-Tartaric Acid |
| (-)-Malic Acid |
| 2-(4-Nitrophenyl)propanoic acid ethyl ester |
| 2-(4-hydroxyphenyl) propionic acid ethyl ester |
Mechanistic Investigations of Reactions Involving R 2 4 Nitrophenyl Propanoic Acid and Its Precursors
Detailed Reaction Mechanism Elucidation for Asymmetric Transformations
The creation of the single stereocenter in (R)-2-(4-Nitrophenyl)propanoic acid is the cornerstone of its asymmetric synthesis. These transformations convert an achiral starting material into a chiral product, a process that can be achieved through various strategies, including chiral pool synthesis, use of chiral auxiliaries, or asymmetric catalysis. nih.gov Asymmetric catalysis, which utilizes chiral catalysts to generate enantiomerically enriched products, is a highly efficient and widely adopted method. miami.edu
A plausible and common route to 2-arylpropanoic acids involves the asymmetric hydrovinylation of a vinyl arene precursor, in this case, 4-nitrostyrene. nih.gov The general mechanism for such a reaction, catalyzed by a transition metal complex (e.g., palladium or nickel) with a chiral ligand, can be outlined as follows:
Catalyst Activation: The precatalyst forms an active cationic metal-hydride species in the presence of an activator.
Olefin Coordination: The vinyl arene (4-nitrostyrene) coordinates to the chiral metal complex. The geometry of this coordination is influenced by the steric and electronic properties of the chiral ligand, predisposing the system for facial selectivity.
Migratory Insertion: The metal-hydride inserts across the double bond of the coordinated vinyl arene. There are two possible regiochemical outcomes: insertion to form a branched (2-aryl) or a linear (1-aryl) alkyl-metal intermediate. The ligand and reaction conditions are tuned to heavily favor the branched isomer. Crucially, the chiral environment dictates which enantiotopic face of the alkene coordinates to the metal, leading to the preferential formation of one enantiomer of the branched intermediate.
Chain Termination/Product Formation: The resulting alkyl-metal species undergoes a reaction, often with a proton source or through an oxidative step, to release the 3-(4-nitrophenyl)-1-propene.
Oxidation to the Acid: The resulting chiral alkene is then oxidized (e.g., through ozonolysis or dihydroxylation followed by oxidative cleavage) to yield the target this compound.
Another significant method is the kinetic resolution of a racemic mixture of 2-(4-nitrophenyl)propanoic acid or its ester. mdpi.com In this process, a chiral catalyst or enzyme selectively reacts with one enantiomer faster than the other. For instance, lipase-catalyzed esterification or hydrolysis can be highly enantioselective, leaving one enantiomer of the acid or ester unreacted and in high enantiomeric purity. researchgate.net
Kinetic Studies of Stereoselective Reactions Forming the Compound
Kinetic studies are essential for quantifying the efficiency and selectivity of an asymmetric reaction. By measuring reaction rates, chemists can optimize conditions and gain insight into the reaction mechanism. For the formation of this compound, kinetic analysis would typically focus on determining the rate constants for the formation of both the (R) and (S) enantiomers.
The selectivity of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (s = k_fast / k_slow). A high selectivity factor is necessary for an efficient separation.
For example, in a lipase-catalyzed resolution of racemic 2-arylpropanoic acid esters, the progress of the reaction is monitored over time by measuring the concentration of the reactants and products. This allows for the calculation of the initial rates for the hydrolysis of each enantiomer.
Table 1: Representative Kinetic Data for an Enzymatic Resolution
| Enantiomer | Initial Rate (μmol/min·mg enzyme) | Michaelis-Menten Constant (Km, mM) | Maximum Velocity (Vmax, μmol/min·mg) |
|---|---|---|---|
| (S)-Ester | 15.2 | 2.5 | 20.8 |
| (R)-Ester | 0.8 | 18.4 | 3.5 |
This table presents hypothetical kinetic data for the enzymatic resolution of a racemic ester precursor to illustrate the differences in reaction rates between enantiomers.
The data clearly shows a much higher reaction rate and better substrate binding (lower K_m) for the (S)-enantiomer, which would result in an efficient kinetic resolution, leaving the (R)-enantiomer of the acid (or unreacted ester) in high enantiomeric excess.
Transition State Analysis in Catalytic Enantioselective Processes
The stereochemical outcome of an asymmetric reaction is determined at the enantiodifferentiating, rate-determining step. The difference in the activation energies (ΔΔG‡) of the two diastereomeric transition states leading to the (R) and (S) products dictates the enantiomeric excess (e.e.) of the product. Even a small energy difference can lead to high selectivity.
Computational chemistry plays a vital role in modeling these transition states. For a metal-catalyzed asymmetric reaction, the transition state involves the substrate, the metal center, and the chiral ligand. The non-covalent interactions between the substrate and the chiral ligand within this complex are critical for stereoinduction. These can include:
Steric Repulsion: The bulky groups on the chiral ligand can sterically block one face of the substrate, forcing the reactant to approach from the less hindered face.
Hydrogen Bonding: Hydrogen bonds between the catalyst and substrate can lock the substrate into a specific conformation, leading to high selectivity. rsc.org
π-π Stacking: Aromatic interactions between the substrate and ligand can also contribute to the stability of one transition state over the other.
For example, in the asymmetric hydrovinylation of 4-nitrostyrene, the transition state for the migratory insertion step is key. The chiral ligand creates a "chiral pocket" around the metal center. The 4-nitrophenyl group of the substrate will orient itself to minimize steric clashes with the ligand, exposing one prochiral face of the double bond to attack by the hydride, leading to the preferential formation of the (R)-configured product.
Table 2: Illustrative Energy Differences in Diastereomeric Transition States
| Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio (R:S) | Predicted e.e. (%) |
|---|---|---|---|
| TS leading to (R)-product | 0.0 | 96 : 4 | 92 |
| TS leading to (S)-product | +2.2 |
This table shows hypothetical relative energies for the diastereomeric transition states in a catalytic asymmetric synthesis, demonstrating how a modest energy difference results in high enantioselectivity.
Role of Chiral Catalysts, Ligands, and Solvents in Stereocontrol
The choice of catalyst, ligand, and solvent is paramount in controlling the stereochemical outcome of an asymmetric synthesis.
Chiral Catalysts: These can be broadly categorized into metal complexes, organocatalysts, and enzymes. viamedica.plnih.gov
Metal Complexes: Transition metals like palladium, rhodium, ruthenium, and iron are often used in conjunction with chiral ligands. nih.govorganic-chemistry.org The metal acts as a Lewis acid to activate the substrate, while the ligand provides the chiral environment.
Organocatalysts: These are small, chiral organic molecules that can catalyze reactions without a metal. Examples include chiral amines, phosphoric acids, and thioureas. miami.edursc.org For instance, a chiral Brønsted acid could protonate a precursor in an enantioselective manner.
Enzymes: Biocatalysts like lipases and esterases offer extremely high selectivity under mild conditions, making them ideal for kinetic resolutions. researchgate.net
Chiral Ligands: The ligand is arguably the most critical component for stereocontrol in metal-catalyzed reactions. Its structure dictates the shape and chirality of the catalytic pocket. Bidentate ligands with C2 symmetry, such as BINAP or Salen-type ligands, are common as they create a well-defined and predictable chiral environment, reducing the number of possible diastereomeric transition states.
Solvents: The solvent can influence the reaction's enantioselectivity in several ways. It can affect the solubility and aggregation state of the catalyst, the stability of the transition states through differential solvation, and in some cases, it can directly participate in the reaction mechanism. For instance, a coordinating solvent might compete with the substrate for a site on the metal catalyst, lowering reactivity and selectivity, whereas a non-coordinating solvent like dichloromethane (B109758) or toluene (B28343) is often preferred. nih.gov
Table 3: Effect of Ligand on Enantioselectivity in a Hypothetical Asymmetric Reaction
| Ligand | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration |
|---|---|---|---|
| (R)-BINAP | 95 | 94 | R |
| (S)-BINAP | 96 | 95 | S |
| (R,R)-DIOP | 88 | 75 | R |
| Achiral Ligand (e.g., PPh3) | 99 | 0 (Racemic) | N/A |
This table illustrates how the choice of chiral ligand dramatically impacts the enantiomeric excess and the absolute configuration of the product in a representative asymmetric catalytic reaction.
Studies on the Stereochemical Outcome of Functional Group Interconversions
Once the chiral center in this compound is established, subsequent reactions involving the nitro group or the carboxylic acid must be carefully chosen to avoid racemization or inversion of the stereocenter. The benzylic proton at the chiral center (the α-proton) is acidic and susceptible to removal by a base, which would lead to a planar enolate intermediate and thus complete loss of stereochemical information (racemization).
Reactions of the Carboxylic Acid: Standard transformations like esterification (e.g., with diazomethane (B1218177) or using Fischer esterification conditions), or conversion to an amide or acid chloride (e.g., with thionyl chloride), generally proceed without affecting the stereocenter, as the reaction does not involve breaking bonds to the chiral carbon. The Curtius or Schmidt rearrangements, which convert carboxylic acids to amines, are known to proceed with retention of configuration at the migrating carbon center. nih.gov
Reactions of the Nitro Group: The reduction of the nitro group to an amine group (to form (R)-2-(4-aminophenyl)propanoic acid) is a common transformation. This is typically achieved through catalytic hydrogenation (e.g., using H2/Pd-C) or with reducing agents like SnCl2/HCl. These conditions are generally mild enough not to cause epimerization at the adjacent chiral center.
A critical consideration is the in vivo metabolic chiral inversion observed for many profen drugs. viamedica.plviamedica.pl This process, which converts the less active (R)-enantiomer to the active (S)-enantiomer, proceeds via the formation of a coenzyme A thioester. viamedica.pl The formation of this thioester increases the acidity of the α-proton, facilitating its removal by an epimerase enzyme, leading to racemization and subsequent stereoselective hydrolysis to the (S)-acid. While this is a biological process, it highlights the inherent lability of the stereocenter under certain activating conditions.
Advanced Spectroscopic and Stereochemical Characterization of R 2 4 Nitrophenyl Propanoic Acid
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment
Vibrational circular dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. schrodinger.combyopera.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. byopera.com Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign, a comparison between an experimental VCD spectrum and a theoretically predicted spectrum for a specific enantiomer can provide an unambiguous assignment of the absolute configuration. nih.gov
The process involves recording the experimental VCD spectrum of the chiral molecule and then performing quantum-mechanical calculations, typically using density functional theory (DFT), to predict the VCD spectra for one of the enantiomers (e.g., the R-enantiomer). byopera.comnih.gov A good agreement between the experimental and calculated spectra confirms the absolute configuration. nih.gov
For carboxylic acids like (R)-2-(4-Nitrophenyl)propanoic acid, intermolecular hydrogen bonding can complicate the comparison between experimental and theoretical spectra. nih.gov To circumvent this, the carboxylic acid is often converted to its methyl ester. This esterification does not alter the stereocenter's configuration. The experimental VCD spectrum of the resulting ester is then compared with the computationally predicted spectrum. A strong correlation between the two allows for the definitive assignment of the absolute configuration of the ester, and by extension, the parent acid. nih.gov
Electronic Circular Dichroism (ECD) Spectroscopy and Exciton (B1674681) Chirality Method
Electronic circular dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized ultraviolet light, is another key chiroptical method for assigning the absolute configuration of chiral compounds. nih.gov The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a molecule's stereochemistry. nih.gov
The exciton chirality method (ECM) is a particularly powerful approach within ECD for determining the absolute configuration of molecules containing two or more chromophores. nih.govnih.gov This method relies on the through-space interaction of the electric transition dipole moments of the chromophores. The relative spatial arrangement of these chromophores dictates the sign of the observed exciton couplet in the ECD spectrum, which is a pair of Cotton effects of opposite sign. A clockwise orientation of the transition dipole moments results in a positive exciton couplet, while a counter-clockwise orientation leads to a negative one. nih.govmsu.edu
For this compound, the nitrophenyl group serves as a strong chromophore. To apply the exciton chirality method, the carboxylic acid can be derivatized to introduce a second chromophore. The observed sign of the resulting exciton couplet in the ECD spectrum can then be directly related to the absolute configuration at the chiral center. msu.edu A correct application of this method requires knowledge of the molecule's conformation and the direction of the electric transition moments, which can be supported by quantum-mechanical calculations. nih.gov
Chiroptical Properties and Their Relationship to Molecular Conformation
The chiroptical properties of this compound, observed through VCD and ECD spectroscopy, are intrinsically linked to its three-dimensional structure, including the preferred conformations of the molecule in solution. The sign and intensity of the observed signals are highly sensitive to the spatial arrangement of the atoms.
Computational modeling plays a crucial role in understanding this relationship. By calculating the theoretical VCD and ECD spectra for different low-energy conformers of the molecule, a population-weighted average spectrum can be generated. nih.gov The comparison of this averaged spectrum with the experimental data provides insight into the predominant conformations present in solution. For instance, the rotation around the C-C bond connecting the chiral center to the phenyl ring and the orientation of the carboxylic acid group significantly influence the chiroptical spectra.
The dissymmetry factor (g), which is the ratio of the circular dichroism to the total absorption, provides a measure of the molecule's chirality. In some organic-inorganic hybrid materials, it has been shown that strain can amplify exciton chirality, leading to a larger dissymmetry factor. aps.org While this is a different system, it highlights the principle that the molecular environment and conformation directly impact the magnitude of the chiroptical response.
X-ray Crystallographic Studies of Derivatized Forms or Co-crystals for Absolute Configuration Confirmation
While VCD and ECD provide information about the absolute configuration in solution, single-crystal X-ray crystallography offers a definitive determination in the solid state. However, obtaining suitable crystals of the parent acid can be challenging. A common strategy is to form derivatives or co-crystals of the chiral molecule.
For carboxylic acids, derivatization can involve esterification or amidation. nih.gov Alternatively, co-crystallization with a molecule of known absolute configuration can be employed. A notable example is the formation of quasiracemates, where two sterically similar molecules with opposite chirality are co-crystallized. researchgate.net For instance, (R)-2-(2,4-dichlorophenoxy)propanoic acid has been co-crystallized with (S)-2-(2-chloro-4-nitro)phenoxypropanoic acid. researchgate.net The resulting crystal structure, which contains both enantiomers in a well-defined arrangement, allows for the unambiguous assignment of the absolute configuration of each component.
In the crystal structure of a related compound, 2-methyl-2-(4-nitrophenoxy)propanoic acid, molecules are linked into centrosymmetric dimers via intermolecular O-H···O hydrogen bonds. nih.govresearchgate.netscispace.com The packing is further stabilized by offset π–π interactions between adjacent benzene (B151609) rings. nih.govresearchgate.net While this specific compound is not chiral, the detailed structural information obtained from X-ray crystallography illustrates the precise data this technique provides on intermolecular interactions and packing, which are crucial for confirming absolute configuration in derivatized or co-crystal forms.
Conformational Analysis and Stereochemical Stability Investigations via NMR and Computational Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and conformational preferences of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each atom. chemicalbook.com Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space proximities between atoms, which is invaluable for determining the preferred conformation. mdpi.com
For more complex molecules, anisotropic NMR spectroscopy, which involves measuring parameters like residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), can provide long-range structural information and help to define the relative orientation of different parts of the molecule. researchgate.net
Computational and Theoretical Chemistry Studies on R 2 4 Nitrophenyl Propanoic Acid
Quantum Chemical Calculations (e.g., DFT) for Molecular Structure, Electronic Properties, and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for predicting the molecular and electronic properties of (R)-2-(4-Nitrophenyl)propanoic acid. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, from which numerous properties can be derived.
The first step in a computational study is typically a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined.
Electronic properties derived from DFT calculations offer a window into the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical stability, while the spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps further visualize the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the electron-withdrawing nitro group and the acidic carboxylic acid group are expected to be key features on the MEP map.
Table 1: Representative Geometric Parameters for this compound from DFT Calculations
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |
| Bond Length | C(carboxyl) | O(hydroxyl) | - | - | 1.35 Å |
| Bond Length | C(chiral) | C(carboxyl) | - | - | 1.52 Å |
| Bond Angle | C(phenyl) | C(chiral) | C(carboxyl) | - | 112.5° |
| Dihedral Angle | N(nitro) | C(phenyl) | C(phenyl) | C(chiral) | 179.8° |
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Region susceptible to electrophilic attack |
| LUMO Energy | -2.5 eV | Region susceptible to nucleophilic attack |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 4.5 D | Measure of molecular polarity |
Molecular Dynamics Simulations for Conformational Space Exploration and Chiral Recognition
While quantum calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational space available to this compound. urfu.ru
For a flexible molecule like this, rotation around single bonds (e.g., between the phenyl ring and the chiral carbon) can lead to various conformers. MD simulations can identify the most populated conformational states and the energy barriers for converting between them. This is crucial for understanding how the molecule's shape influences its interactions.
Furthermore, MD simulations are invaluable for studying chiral recognition. researchgate.netnih.gov By simulating the interaction of this compound with a chiral selector (such as a cyclodextrin (B1172386) or a chiral stationary phase in chromatography), it is possible to observe the formation of transient diastereomeric complexes. nih.gov Analyzing the stability, geometry, and interaction energies of these complexes helps elucidate why one enantiomer binds more strongly than the other, which is the basis for enantioselective separation and biological activity. mdpi.com
In Silico Modeling of Enantioselective Reaction Pathways and Transition States
Computational chemistry can model the entire course of a chemical reaction, providing a detailed map of the energy landscape that connects reactants to products. For enantioselective reactions that produce this compound, in silico modeling can explain the origin of the stereoselectivity.
This involves locating the transition state (TS) structures for the pathways leading to both the (R) and (S) enantiomers. The transition state is the highest energy point along the reaction coordinate and its structure is critical for determining the reaction rate. According to transition state theory, the enantiomeric excess of the product is determined by the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states.
By calculating the energies of the reactants, transition states, and products, a reaction profile can be constructed. These calculations often reveal the subtle non-covalent interactions within the transition state, such as hydrogen bonds or steric clashes, that favor the formation of one enantiomer over the other. nih.gov
Table 3: Hypothetical Energy Profile for an Enantioselective Synthesis
| Species | Pathway to (R)-enantiomer (kcal/mol) | Pathway to (S)-enantiomer (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State (TS) | +15.2 | +17.0 |
| Products | -5.4 | -5.4 |
| Activation Energy (ΔG‡) | 15.2 | 17.0 |
| Energy Difference (ΔΔG‡) | - | 1.8 |
Prediction of Chiroptical Data (VCD, ECD) and Comparison with Experimental Results
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that are sensitive to chirality. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, while ECD does the same in the UV-visible range. nih.govrsc.org The resulting spectra are characteristic of a molecule's absolute configuration.
Quantum chemical calculations can accurately predict the VCD and ECD spectra for a given enantiomer, such as this compound. The process involves first performing a conformational analysis to identify all significant low-energy conformers. Then, for each conformer, the VCD and ECD spectra are calculated. A final, Boltzmann-averaged spectrum is generated based on the relative populations of the conformers at a given temperature.
By comparing the predicted spectrum for the (R)-configuration with the experimentally measured spectrum, the absolute configuration of the synthesized or isolated compound can be unambiguously confirmed. nih.gov This synergy between theoretical prediction and experimental measurement is a cornerstone of modern stereochemical analysis.
Theoretical Insights into Non-Covalent Interactions Governing Stereoselectivity
The stereochemical outcome of many enantioselective reactions is governed by weak, non-covalent interactions between the substrate and a chiral catalyst or reagent. nih.gov These interactions, including hydrogen bonding, π-π stacking, C-H/π interactions, and steric repulsion, stabilize one diastereomeric transition state over the other. mdpi.comresearchgate.net
Theoretical methods are uniquely suited to dissecting and quantifying these subtle energetic contributions. fgcu.edu Computational tools can identify the specific atoms involved in these interactions within the transition state geometry and calculate their stabilization energy. For this compound, key interactions might involve the nitro group, the phenyl ring, and the carboxylic acid functional group. For example, in a catalyzed reaction, the carboxylic acid might form a specific hydrogen bond with the catalyst, while the nitrophenyl group engages in π-stacking, orienting the molecule for a facial-selective attack that leads to the (R)-product. Understanding these directing effects is critical for the rational design of new and more efficient stereoselective catalysts.
Table 4: Example Analysis of Non-Covalent Interactions in a Diastereomeric Transition State (TS)
| Interaction Type | Energy Contribution in R-TS (kcal/mol) | Energy Contribution in S-TS (kcal/mol) |
| Hydrogen Bonding | -4.5 | -4.3 |
| π-π Stacking | -2.1 | -1.2 |
| Steric Repulsion | +1.3 | +3.0 |
| Net Stabilization | -5.3 | -2.5 |
Chemical Transformations and Derivatizations of R 2 4 Nitrophenyl Propanoic Acid
Synthesis of Chiral Building Blocks and Intermediates from the Compound
The inherent chirality of (R)-2-(4-Nitrophenyl)propanoic acid makes it an excellent precursor for the synthesis of other enantiomerically pure molecules. The functional groups present in the compound, namely the carboxylic acid and the nitro group, are amenable to various chemical modifications to generate valuable chiral intermediates.
One of the primary transformations involves the reduction of the nitro group to an amino group. This conversion transforms the molecule into (R)-2-amino-3-(4-aminophenyl)propanoic acid, a chiral amino acid derivative. This new building block can be utilized in peptide synthesis or as a scaffold for creating more complex molecules. For instance, (R)-2-Amino-3-(4-nitrophenyl)propanoic acid, a closely related phenylalanine derivative, is used in various synthetic applications. ambeed.com The reduction of the nitro group can be achieved using various standard procedures, such as catalytic hydrogenation.
The carboxylic acid moiety can also be transformed. For example, reduction of the carboxylic acid to a primary alcohol yields (R)-2-(4-nitrophenyl)propan-1-ol, a chiral alcohol. This transformation can be accomplished using reducing agents like lithium aluminum hydride. Furthermore, the carboxylic acid can be converted into esters, amides, or other acid derivatives, expanding the library of available chiral building blocks. These derivatives can serve as key intermediates in the synthesis of pharmaceuticals and other bioactive compounds. For example, chiral alcohols are important building blocks for the synthesis of chiral drugs. magtech.com.cn
Continuous flow processes have been developed for the synthesis of chiral intermediates, such as the reduction of a nitro group to an amino alcohol, which can be a key intermediate for various pharmaceuticals. nih.gov
Table 1: Examples of Chiral Building Blocks from this compound
| Precursor | Transformation | Product | Potential Application |
| This compound | Reduction of nitro group | (R)-2-(4-Aminophenyl)propanoic acid | Synthesis of peptides, bioactive molecules |
| This compound | Reduction of carboxylic acid | (R)-2-(4-Nitrophenyl)propan-1-ol | Chiral solvent, synthesis of chiral ligands |
| This compound | Esterification | Methyl (R)-2-(4-nitrophenyl)propanoate | Intermediate for further derivatization |
Derivatization for Application in Advanced Functional Materials and Probes
The derivatization of this compound can lead to the development of advanced functional materials and chiral probes. The aromatic nitro group can be transformed into various other functional groups, which can then be used to tune the electronic and optical properties of the resulting materials.
For example, the amino derivative obtained from the reduction of the nitro group can be further modified. Diazotization of the amino group followed by coupling reactions can introduce azo dyes, creating chiral chromophores. These materials could find applications in nonlinear optics or as chiral sensors.
Furthermore, the carboxylic acid group can be used to anchor the molecule onto surfaces or to incorporate it into polymer chains. For instance, polymerization of a vinyl-functionalized derivative of this compound could lead to the formation of a chiral polymer. Such polymers can be used as chiral stationary phases in chromatography for the separation of enantiomers.
While specific examples for this compound are not abundant in the literature, the derivatization of similar arylpropionic acids for such applications is well-documented. For instance, arylpropionic acid derivatives have been investigated for their potential in creating novel anti-inflammatory and anticancer agents. nih.govnih.gov This suggests that derivatives of this compound could also be explored for similar biological activities.
Synthesis of Analogues and Homologues Bearing the (R)-2-arylpropanoic Acid Moiety
The synthesis of analogues and homologues of this compound is of interest for structure-activity relationship studies and for developing new compounds with tailored properties. This can be achieved by modifying the aromatic ring, the alkyl chain, or both.
Analogues with different substituents on the phenyl ring can be synthesized by starting from the appropriately substituted styrene (B11656) or other suitable precursors. For example, using a different substituted vinyl arene in an asymmetric hydrovinylation reaction can lead to a variety of (R)-2-arylpropanoic acids. nih.gov
Homologues of this compound, such as (R)-3-(4-nitrophenyl)butanoic acid, can be synthesized through multi-step sequences. For example, a homologue could be prepared via a Reformatsky reaction followed by further modifications. humanjournals.com
The following table summarizes some examples of analogues and homologues of 2-(4-Nitrophenyl)propanoic acid found in the literature.
Table 2: Examples of Analogues and Homologues
| Compound Name | Structural Difference from this compound | Reference |
| 2-Methyl-2-(4-nitrophenyl)propanoic acid | Additional methyl group at the alpha-carbon | sigmaaldrich.com |
| 2-[(4-nitrophenyl)sulfanyl]propanoic acid | Carboxylic acid is attached to a sulfur atom instead of directly to the phenyl ring | uni.lu |
| 2-Methyl-2-(4-nitrophenoxy)propanoic acid | Oxygen atom linker between the phenyl ring and the propanoic acid moiety | nih.gov |
Development of Novel Chemical Reactions Utilizing the Compound as a Chiral Synthon
A chiral synthon is a molecule or a part of a molecule that contains a stereocenter and can be used to introduce chirality into a new molecule during a chemical synthesis. This compound can serve as a chiral synthon in various asymmetric reactions.
For example, the chiral carboxylic acid can be used as a chiral auxiliary. In this approach, the chiral acid is attached to a prochiral substrate, and the stereocenter of the acid directs the stereochemical outcome of a subsequent reaction on the substrate. After the reaction, the chiral auxiliary can be cleaved off, yielding an enantiomerically enriched product.
Furthermore, the compound can be used as a starting material for the synthesis of more complex chiral molecules where the (R)-2-(4-nitrophenyl)propyl moiety is incorporated into the final structure. The development of novel synthetic methods that utilize such chiral synthons is an active area of research in organic chemistry. nih.gov The use of chiral building blocks derived from natural sources, such as amino acids, is a common strategy in asymmetric synthesis. mdpi.com
The development of catalytic asymmetric methods often provides a more efficient alternative to the use of stoichiometric chiral synthons. nih.gov However, for certain complex target molecules, the use of chiral building blocks like this compound remains a valuable synthetic strategy.
Applications of R 2 4 Nitrophenyl Propanoic Acid in Asymmetric Synthesis and Chiral Chemistry
Utilization as a Chiral Auxiliary in Stereoselective Reactions
Chiral auxiliaries are instrumental in asymmetric synthesis, temporarily attaching to a substrate to guide a chemical reaction towards a specific stereochemical outcome. numberanalytics.comsigmaaldrich.com After the desired transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product. numberanalytics.comsigmaaldrich.com The effectiveness of a chiral auxiliary is largely dependent on its ability to create a biased chiral environment, often through steric hindrance, which favors the approach of reagents from one direction over another. numberanalytics.comresearchgate.net
While the direct use of (R)-2-(4-nitrophenyl)propanoic acid as a chiral auxiliary is not extensively documented in readily available literature, its structural motifs are present in molecules that function as chiral auxiliaries. The core principle involves attaching the chiral acid to a prochiral substrate, performing a diastereoselective reaction, and then removing the auxiliary. For instance, in a hypothetical scenario, the carboxylic acid group could be coupled with an amine or alcohol to form an amide or ester. The chirality of the 2-(4-nitrophenyl)propyl group would then influence subsequent reactions at a different position on the substrate.
The success of such an approach would depend on several factors, including the rigidity of the transition state and the degree of facial differentiation provided by the chiral auxiliary. Researchers have explored various chiral auxiliaries to achieve high levels of stereoselectivity in reactions like alkylations, aldol (B89426) reactions, and Diels-Alder reactions. numberanalytics.com
Table 1: Examples of Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application |
| Evans' Oxazolidinones | Stereoselective alkylations, aldol reactions, and conjugate additions |
| Camphorsultams | Asymmetric Diels-Alder reactions and aldol reactions |
| (S)-Proline | Asymmetric aldol and Mannich reactions |
| Pseudoephedrine Amides | Asymmetric alkylations |
This table presents common classes of chiral auxiliaries and is for illustrative purposes; direct application data for this compound as an auxiliary is limited.
Role as a Chiral Ligand Precursor for Asymmetric Catalysis
Chiral ligands are crucial components of asymmetric catalysis, where a small amount of a chiral metal complex can generate a large quantity of an enantiomerically enriched product. nih.gov These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical course of a catalyzed reaction. nih.gov The design and synthesis of new chiral ligands remain a significant area of research in organic chemistry. nih.govrsc.org
This compound can serve as a precursor for the synthesis of novel chiral ligands. The carboxylic acid functionality provides a convenient handle for modification and incorporation into larger, more complex ligand frameworks. For example, the acid could be converted to an amide, ester, or other functional group to which a coordinating group, such as a phosphine (B1218219) or an amine, is attached.
The resulting ligand would possess a chiral backbone derived from the this compound unit. The steric and electronic properties of the nitrophenyl group and the stereogenic center would play a critical role in the ligand's ability to induce enantioselectivity in metal-catalyzed reactions such as hydrogenations, cross-coupling reactions, and allylic alkylations.
Table 2: Examples of Chiral Ligand Scaffolds
| Ligand Scaffold | Metal | Application |
| BINAP | Ruthenium, Rhodium | Asymmetric hydrogenation |
| Salen | Cobalt, Manganese | Asymmetric epoxidation, kinetic resolution |
| TADDOL | Titanium | Asymmetric additions to carbonyls |
| PHOX | Iridium, Palladium | Asymmetric hydrogenation, allylic alkylation |
This table illustrates common chiral ligand types; the development of ligands from this compound is a potential research direction.
Application as a Chiral Resolving Agent for Racemic Mixtures
Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. wikipedia.orglibretexts.org This technique relies on the reaction of a racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can often be separated by methods like fractional crystallization. wikipedia.orglibretexts.org
This compound, being a chiral acid, is well-suited for use as a chiral resolving agent for racemic bases, such as amines. The reaction between the racemic amine and the enantiomerically pure acid forms a pair of diastereomeric salts.
For example, the resolution of a racemic amine, (±)-Amine, with this compound would proceed as follows:
(R)-Acid + (±)-Amine → [(R)-Acid·(R)-Amine] + [(R)-Acid·(S)-Amine]
The resulting diastereomeric salts, [(R)-Acid·(R)-Amine] and [(R)-Acid·(S)-Amine], can then be separated based on differences in their solubility. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base to neutralize the acid. This method has been successfully applied to resolve a variety of racemic compounds. nih.gov
Use in Chiral Recognition Systems and Sensors
Chiral recognition, the ability of a chiral system to differentiate between enantiomers, is a fundamental process in biology and chemistry. mdpi.comresearchgate.net This principle is harnessed in the development of chiral sensors, which are analytical devices designed to detect and quantify enantiomers. researchgate.netnih.gov
This compound can be incorporated into chiral recognition systems. Its chiral structure and functional groups can facilitate selective interactions with one enantiomer of a chiral analyte over the other. These interactions can be based on a combination of forces, including hydrogen bonding, dipole-dipole interactions, and steric repulsion.
For instance, this compound could be immobilized on a solid support, such as silica (B1680970) gel, to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). This CSP could then be used to separate racemic mixtures of various compounds. Alternatively, it could be integrated into the design of a sensor where the binding of a specific enantiomer produces a measurable signal, such as a change in fluorescence or an electrochemical response. nih.gov The development of such sensors is crucial for applications in pharmaceutical analysis, quality control, and environmental monitoring. mdpi.comnih.gov
Contribution to the Synthesis of Enantiopure Complex Molecules in Research Settings
The synthesis of enantiomerically pure complex molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and natural products. Chiral building blocks, which are enantiomerically pure compounds incorporated into the structure of a larger molecule, are essential in this endeavor.
This compound can serve as a valuable chiral building block in the synthesis of more complex enantiopure molecules. The presence of a stereogenic center and multiple functional groups (carboxylic acid and nitro group) allows for a variety of chemical transformations.
For example, the carboxylic acid can be reduced to an alcohol or converted to other functional groups. The nitro group can be reduced to an amine, which can then be further functionalized. These transformations allow for the elongation and elaboration of the carbon skeleton, all while retaining the stereochemical integrity of the original chiral center. This approach provides a pathway to a diverse range of enantiomerically pure compounds that can be used as intermediates in the synthesis of biologically active molecules and other complex targets.
No Biological and Biochemical Research Data Available for this compound
Despite a comprehensive search of scientific literature and databases, no specific biological or biochemical research findings are publicly available for the chemical compound this compound.
Consequently, it is not possible to provide an article detailing the biological and biochemical research of this compound as requested. The creation of such an article would necessitate the fabrication of data and research findings, which falls outside the scope of providing scientifically accurate and factual information.
There is no available information to populate the requested sections and subsections, including:
Biological and Biochemical Research Involving R 2 4 Nitrophenyl Propanoic Acid Excluding Human Clinical Data
Chirality in Biochemical Recognition Processes and Signaling Pathways
Without any foundational research on this specific compound, any discussion of its biological or biochemical activity would be purely speculative.
Advanced Analytical Methodologies for the Assessment of R 2 4 Nitrophenyl Propanoic Acid
Development and Validation of Chiral Chromatographic Methods for Enantiomeric Excess Determination
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the determination of the enantiomeric excess (e.e.) of chiral compounds like (R)-2-(4-Nitrophenyl)propanoic acid. nih.gov The fundamental principle involves the differential interaction of the two enantiomers with a chiral selector, leading to their separation in time and enabling quantification. google.com
The most common approach utilizes a Chiral Stationary Phase (CSP), where the chiral selector is immobilized onto the support material of the column. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated remarkable performance in resolving a variety of acidic compounds. sigmaaldrich.comchiraltech.com The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte enantiomer and the chiral selector. chiraltech.com
For arylpropionic acids, including 2-(4-Nitrophenyl)propanoic acid, columns like Chiralpak® AD-RH (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OJ-RH (cellulose tris(4-methylbenzoate)) are often effective under reversed-phase or normal-phase conditions. nih.gov Method development involves optimizing the mobile phase composition (e.g., the ratio of hexane/isopropanol and the acidic/basic additives) and temperature to achieve baseline separation of the enantiomers. sigmaaldrich.com For instance, a study on various arylpropionic acid derivatives showed that the choice of the polar modifier in the mobile phase (like ethanol (B145695) or 2-propanol) and temperature could even reverse the elution order of the enantiomers. sigmaaldrich.com
An alternative to CSPs is the use of a chiral mobile phase additive, where a chiral selector is dissolved in the mobile phase and separation occurs on a conventional achiral column. google.com However, the use of CSPs is generally more prevalent due to practical advantages. nih.gov The validation of these chromatographic methods is crucial and typically involves assessing specificity, linearity, accuracy, precision, and the limit of quantification for the minor enantiomer.
A typical application for a related compound, 2-(4-Nitrophenyl)-propionic acid, demonstrates the use of a coated Chiral Stationary Phase in normal phase mode with UV detection at 270 nm for separation. ct-k.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques with Chiral Shift Reagents or Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation that can be adapted for chiral discrimination. Since enantiomers are indistinguishable in a standard achiral NMR experiment, their spectral equivalence must be broken. libretexts.org This is achieved by converting the enantiomers into diastereomers in situ through non-covalent interactions with a chiral auxiliary. unipi.it
Two primary strategies are employed:
Chiral Solvating Agents (CSAs): These are optically pure compounds that form transient diastereomeric complexes with the enantiomers of the analyte. nih.gov The different spatial arrangements of these complexes lead to distinct chemical shifts (ΔΔδ) for corresponding protons (or other nuclei) in the two enantiomers, allowing for their differentiation and quantification by integrating the separated signals. nih.gov For a carboxylic acid like this compound, chiral amines or alcohols, such as (R)-1-phenylethylamine or BINOL-based amino alcohols, can serve as effective CSAs. nih.govresearchgate.net The interactions are typically based on hydrogen bonding and other non-covalent forces.
Chiral Lanthanide Shift Reagents (CLSRs): These are complexes of lanthanide ions (e.g., Europium, Praseodymium) with a chiral ligand. nih.gov When a CLSR is added to a solution of a racemic analyte containing a Lewis basic site (like the carboxyl group), it forms diastereomeric coordination complexes. libretexts.org The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the analyte's protons, and the magnitude of this shift is different for each enantiomer due to the differing geometries of the diastereomeric complexes. libretexts.orgnih.gov This results in the separation of signals for the R- and S-enantiomers.
The choice of solvent is crucial, as it can influence the strength of the interaction between the analyte and the chiral agent. researchgate.net The determination of enantiomeric purity using these NMR methods relies on careful selection of the chiral agent, optimization of the analyte-to-agent molar ratio, and constant temperature and instrumental conditions. nih.gov
Optical Rotation and Optical Rotatory Dispersion (ORD) Measurements for Purity and Configuration
Optical rotation is a fundamental property of chiral substances, defined as the rotation of the plane of plane-polarized light as it passes through a solution of the compound. wikipedia.org This phenomenon, known as optical activity, is a direct consequence of the molecule's chirality and is measured using a polarimeter. wikipedia.org
For this compound, the specific rotation, [α], is a characteristic physical constant. It is calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the sample cell (l). The measurement is typically performed at a specific wavelength (usually the sodium D-line, 589 nm) and temperature. A solution containing the pure (R)-enantiomer will rotate light in one direction (either dextrorotatory, (+), or levorotatory, (-)), while the (S)-enantiomer will rotate light to an equal degree in the opposite direction. wikipedia.orgresearchgate.net The optical purity of a sample can be estimated by comparing its measured specific rotation to the known specific rotation of the pure enantiomer.
Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation as a function of the wavelength of light. mgcub.ac.in An ORD spectrum is a plot of specific rotation versus wavelength. mgcub.ac.in As the wavelength approaches an electronic absorption band of the chiral molecule, the magnitude of the optical rotation changes dramatically, a phenomenon known as the Cotton effect. ddugu.ac.in The shape and sign of the Cotton effect curve are characteristic of the absolute configuration of the chiral center(s) near the chromophore. For this compound, the nitrophenyl group acts as a strong chromophore. By comparing the experimental ORD spectrum to those of related compounds with known absolute configurations, the stereochemistry of the analyte can be confirmed.
Mass Spectrometry-Based Approaches for Stereoisomer Differentiation and Trace Analysis
Standard mass spectrometry (MS) techniques are generally incapable of distinguishing between enantiomers because they have identical masses. However, several advanced MS-based strategies have been developed for stereoisomer differentiation.
One prominent technique is Ion Mobility-Mass Spectrometry (IM-MS) . In IM-MS, ions are separated not only by their mass-to-charge ratio (m/z) but also by their shape and size as they drift through a gas-filled chamber under the influence of an electric field. nih.gov Enantiomers can be differentiated if they, or their diastereomeric complexes formed with a chiral selector, have different collision cross-sections (CCS). This difference in three-dimensional structure leads to different drift times, allowing for their separation and analysis. nih.gov
Another approach involves forming diastereomeric derivatives or complexes prior to MS analysis. By reacting the racemic analyte with a chiral selector, diastereomers are formed which can then be differentiated by tandem mass spectrometry (MS/MS). The fragmentation patterns or the relative intensities of fragment ions of the diastereomeric complexes can differ, providing a basis for identification and even quantification.
These MS-based methods are particularly valuable for trace analysis due to their high sensitivity and selectivity. They can be coupled with chromatographic techniques (LC-MS) to provide an additional dimension of separation and confirmation, enhancing the reliability of stereochemical analysis, especially in complex matrices.
Emerging Analytical Technologies for Stereochemical Analysis and Quality Control in Research
The field of chiral analysis is continuously evolving, with new technologies offering improvements in speed, efficiency, and resolution.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. chiraltech.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This results in low viscosity and high diffusivity, which can lead to faster separations and higher efficiency compared to HPLC. chiraltech.com Chiral stationary phases developed for HPLC, including anion-exchange columns like CHIRALPAK QN-AX, have been successfully adapted for SFC to separate acidic compounds. chiraltech.com The ability to modify the mobile phase with co-solvents and additives allows for fine-tuning of selectivity.
Capillary Electrophoresis (CE) is another high-efficiency separation technique that has proven effective for chiral analysis. mdpi.com In CE, separation is achieved based on the differential migration of analytes in an electric field. For chiral separations, a chiral selector, often a cyclodextrin (B1172386) derivative, is added to the background electrolyte (running buffer). mdpi.com The enantiomers form transient inclusion complexes with the chiral selector, which have different effective mobilities, leading to their separation. CE offers advantages such as extremely high separation efficiency, short analysis times, and minimal consumption of sample and reagents. mdpi.com
These emerging technologies are increasingly being adopted for quality control in research settings, providing robust and efficient methods for ensuring the stereochemical integrity of compounds like this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-2-(4-Nitrophenyl)propanoic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves nitration of phenylpropanoic acid derivatives or coupling nitro-substituted aromatic precursors with chiral propanoic acid moieties. For enantiomeric purity, asymmetric catalysis (e.g., chiral ligands in hydrogenation) or enzymatic resolution can be employed. Chromatographic separation (HPLC with chiral columns) is critical for verifying purity, as impurities like (S)-isomers or nitro positional isomers (e.g., ortho vs. para) may arise .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the aromatic nitro group (para-substitution) and chiral center configuration. Chemical shifts near δ 8.2 ppm (aromatic protons) and δ 170 ppm (carboxylic acid) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO, MW 195.06 g/mol) and fragmentation patterns .
- Chiral HPLC : Essential for distinguishing (R)- and (S)-enantiomers, using columns like Chiralpak IA/IB .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of nitroaromatic vapors.
- Waste Disposal : Neutralize acidic residues before disposal, adhering to EPA guidelines for nitro compounds .
Advanced Research Questions
Q. How does the nitro group's position (para vs. ortho) influence the compound’s reactivity in nucleophilic substitution or catalytic hydrogenation?
- Methodological Answer :
- Para-Nitro : The electron-withdrawing nitro group deactivates the benzene ring, reducing electrophilic substitution but enhancing stability in acidic conditions. Hydrogenation of the nitro group (e.g., using H/Pd-C) may yield amino derivatives, but para-substitution slows reaction rates compared to ortho isomers .
- Ortho-Nitro : Steric hindrance near the carboxylic acid group can alter reaction pathways, as seen in analogs like 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid .
Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., S9 fractions) to identify rapid degradation pathways.
- Bioavailability : Modify formulation (e.g., liposomal encapsulation) to enhance absorption.
- Target Engagement : Use fluorescent probes (e.g., APF/HPF derivatives) to confirm target binding in live-cell assays .
Q. What computational strategies predict the enantioselective interactions of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Tools like AutoDock Vina model interactions with enzymes (e.g., cyclooxygenase) by leveraging the nitro group’s electron-withdrawing effects.
- MD Simulations : Analyze binding stability using AMBER or GROMACS, focusing on hydrogen bonds between the carboxylic acid and catalytic residues .
Data Contradiction Analysis
Q. Why might reported melting points vary for this compound across studies?
- Methodological Answer : Variations arise from impurities (e.g., residual solvents, isomeric byproducts) or polymorphic forms. Recrystallization in polar aprotic solvents (e.g., DMSO) and differential scanning calorimetry (DSC) can standardize measurements .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 195.06 g/mol | |
| Chiral Purity (HPLC) | ≥99% (Chiralpak IA, hexane:IPA) | |
| Nitro Group IR Stretch | 1520 cm (asymmetric) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
